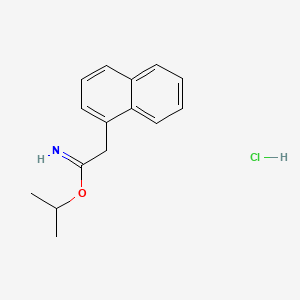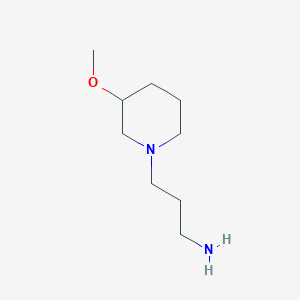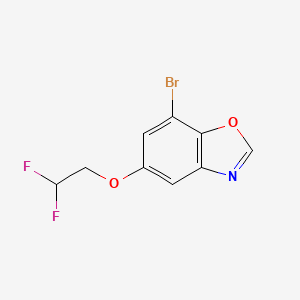
methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides stability and rigidity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives such as:
- Methyl 4-amino-1-(4-chlorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Methyl 4-amino-1-(4-bromophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
- Methyl 4-amino-1-(4-methylphenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate
Uniqueness
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Propiedades
Número CAS |
186404-59-1 |
|---|---|
Fórmula molecular |
C11H11FN4O3 |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C11H11FN4O3/c1-19-11(18)10-14-16(9(17)6-15(10)13)8-4-2-7(12)3-5-8/h2-5H,6,13H2,1H3 |
Clave InChI |
SAZNGWUSYKWKNS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C(=O)CN1N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)





![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)



![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)

